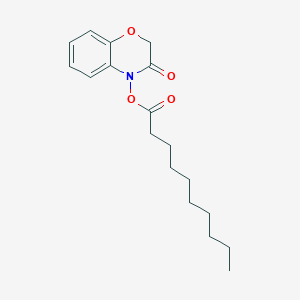
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzoxazinone core with a decanoyloxy substituent at the 4-position, which imparts unique chemical and physical properties to the molecule.
準備方法
The synthesis of 4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and decanoic acid.
Formation of Benzoxazinone Core: The initial step involves the formation of the benzoxazinone core through a cyclization reaction. This can be achieved by reacting 2-aminophenol with a suitable carbonyl compound under acidic or basic conditions.
Esterification: The decanoyloxy group is introduced through an esterification reaction. Decanoic acid is reacted with the benzoxazinone core in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazinone core can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzoxazinones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids, bases, and transition metal complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in diversity-oriented synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may interact with cell membrane receptors, triggering intracellular signaling pathways that result in specific cellular responses.
類似化合物との比較
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
4H-Pyrans: These compounds share a similar heterocyclic structure but differ in their substituents and reactivity.
4H-Chromenes: These compounds have a chromene core and are used in the synthesis of various biologically active molecules.
Benzothiadiazoles: These compounds contain a benzothiadiazole core and are used as fluorescent probes in cell imaging applications.
The uniqueness of this compound lies in its specific substituent pattern and the resulting chemical and biological properties. Its decanoyloxy group imparts distinct lipophilicity and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
918639-53-9 |
|---|---|
分子式 |
C18H25NO4 |
分子量 |
319.4 g/mol |
IUPAC名 |
(3-oxo-1,4-benzoxazin-4-yl) decanoate |
InChI |
InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-13-18(21)23-19-15-11-9-10-12-16(15)22-14-17(19)20/h9-12H,2-8,13-14H2,1H3 |
InChIキー |
HIUPWESTRAWIHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















